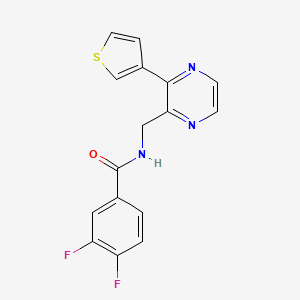
3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been observed in scientific literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
In the Density Functional Theory (DFT) calculation of target molecules, several reactivity parameters like Frontier Molecular Orbitals (FMOs), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .Chemical Reactions Analysis
Organoboron compounds are highly valuable building blocks in organic synthesis. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .科学的研究の応用
Heterocyclic Synthesis and Applications
Heterocyclic compounds featuring thiophene and pyrazine units, similar to the one , have been synthesized and studied for their reactivity and potential applications in medicinal chemistry and materials science. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield derivatives like pyrazole, isoxazole, and pyrazolopyrimidine, indicating the utility of similar compounds in generating bioactive molecules (Mohareb et al., 2004).
Supramolecular Chemistry
Compounds incorporating thiophene and pyrazine units have also found applications in supramolecular chemistry, where they contribute to the formation of novel crystal structures through hydrogen bonding and weak intermolecular interactions. This has implications for materials science, particularly in the design of molecular solids with specific physical properties (Wang et al., 2014).
Fluorinated Pyrazoles in Medicinal Chemistry
Fluorinated pyrazoles, including those with additional functional groups for further functionalization, are of interest as building blocks in medicinal chemistry. Their synthesis and potential as precursors for further chemical modifications highlight their importance in drug discovery and development (Surmont et al., 2011).
Catalysis and Green Chemistry
In the context of catalysis and green chemistry, derivatives similar to 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide could be explored for their efficiency in catalyzing synthetic reactions. For instance, ytterbium(III) complexes have been utilized in the synthesis of tetrahydrobenzo[b]pyrans, demonstrating the role of heterocyclic compounds in facilitating environmentally friendly synthetic processes (Hong & Cai, 2010).
Antipathogenic Activity
Furthermore, thiourea derivatives, including those related to the query compound, have been synthesized and tested for their antipathogenic activity, suggesting potential applications in the development of antimicrobial agents (Limban et al., 2011).
特性
IUPAC Name |
3,4-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-12-2-1-10(7-13(12)18)16(22)21-8-14-15(20-5-4-19-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQHGOQEXPTAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
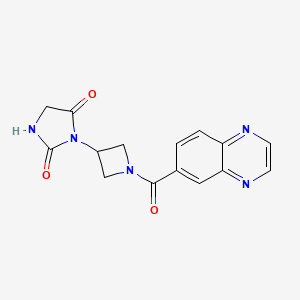
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)
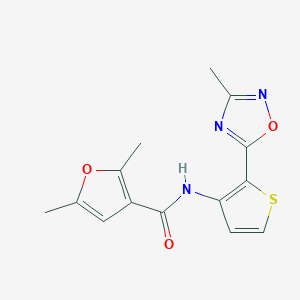
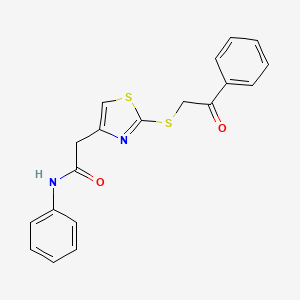
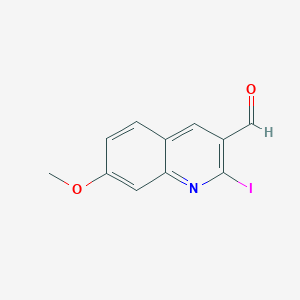
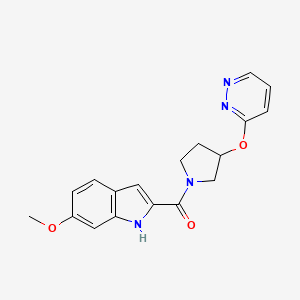
![7-Ethyl-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2990778.png)
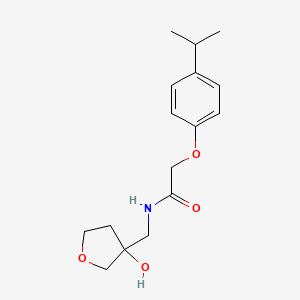
![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)
![2-(4-benzoylbenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990785.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990790.png)
